BenchChemオンラインストアへようこそ!

1-(Ethoxymethyl)-1H-indazol-6-amine

Regioselective synthesis Kinase inhibitor design Indazole N-alkylation

1-(Ethoxymethyl)-1H-indazol-6-amine (CAS 1492795-24-0) is a synthetic N1-substituted 6-aminoindazole derivative with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol. The compound features an ethoxymethyl protecting group at the N1 position of the indazole scaffold, leaving the 6-amine functionality free for downstream derivatization.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13065056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxymethyl)-1H-indazol-6-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOCN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C10H13N3O/c1-2-14-7-13-10-5-9(11)4-3-8(10)6-12-13/h3-6H,2,7,11H2,1H3
InChIKeyPTUSFDOCDPNOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethoxymethyl)-1H-indazol-6-amine: A Regiospecific N1-Protected 6-Aminoindazole Building Block for Kinase-Targeted Synthesis


1-(Ethoxymethyl)-1H-indazol-6-amine (CAS 1492795-24-0) is a synthetic N1-substituted 6-aminoindazole derivative with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . The compound features an ethoxymethyl protecting group at the N1 position of the indazole scaffold, leaving the 6-amine functionality free for downstream derivatization. The 6-aminoindazole core is a recognized pharmacophoric element in numerous kinase inhibitors and anticancer agents, where it often serves as an adenine-mimetic hinge-binding motif . The N1-ethoxymethyl substitution distinguishes this compound from its N2 regioisomer (2-(ethoxymethyl)-2H-indazol-6-amine, CAS 2137733-12-9) and from SEM-protected analogs commonly employed in indazole chemistry, enabling differentiated synthetic routes and orthogonal deprotection strategies in multi-step medicinal chemistry campaigns [1].

Why 1-(Ethoxymethyl)-1H-indazol-6-amine Cannot Be Interchanged with Its N2 Regioisomer or SEM-Protected Analogs


The indazole scaffold contains two non-equivalent nitrogen atoms (N1 and N2), and N-alkylation at these positions produces regioisomers with profoundly different molecular shapes, electrostatic distributions, and biological activities [1]. N1- and N2-alkyl indazoles have been explicitly documented to exhibit distinct pharmaceutical and biological activity profiles [1]. Furthermore, the choice of N-protecting group—ethoxymethyl (EOM) versus the more commonly employed 2-(trimethylsilyl)ethoxymethyl (SEM)—dictates orthogonal deprotection conditions: SEM requires fluoride-based reagents (e.g., TBAF) or strong aqueous acid (HCl/EtOH) [2], whereas ethoxymethyl ethers can be cleaved under alternative acidic conditions, offering greater compatibility with acid-sensitive substrates. The methoxyethyl analog (CAS 938523-42-3) differs in lipophilicity and metabolic stability potential due to the terminal ether moiety. Consequently, substituting any of these analogs without verifying regiospecific identity and protecting group compatibility risks synthetic failure, altered pharmacokinetic properties, or loss of desired biological activity in the final target molecule [3]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(Ethoxymethyl)-1H-indazol-6-amine Versus Its Closest Analogs


N1 vs N2 Regioisomer: Impact on Biological Activity and Synthetic Accessibility

1-(Ethoxymethyl)-1H-indazol-6-amine is the N1-alkylated regioisomer. In contrast, 2-(ethoxymethyl)-2H-indazol-6-amine (CAS 2137733-12-9) is the N2-alkylated regioisomer. N1- and N2-alkyl indazoles have been demonstrated to exhibit distinct pharmaceutical and biological activities due to their differing molecular shapes and electrostatic distributions [1]. In cannabinoid receptor systems, the N2-alkylation change has been shown to significantly lower activity at both CB1 and CB2 receptors compared to the N1-analogs [2]. Synthetic access to the N1 regioisomer in high purity requires controlled conditions; the Beilstein J. Org. Chem. study reports that under optimized conditions (NaH/THF), N1 regioselectivity can exceed 99:1 for certain substrates, but this selectivity is highly dependent on C-3 substitution and reaction conditions [3].

Regioselective synthesis Kinase inhibitor design Indazole N-alkylation

Ethoxymethyl (EOM) vs SEM Protecting Group: Deprotection Orthogonality and Molecular Weight Efficiency

The 1-(ethoxymethyl) protecting group (MW of fragment: 59.07 g/mol for CH3CH2OCH2-) provides a 72.18 Da molecular weight reduction compared to the widely used 1-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group found in 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (CAS 1094504-34-3, MW 263.41) . SEM deprotection requires fluoride-based reagents (e.g., TBAF in THF) or aqueous HCl in ethanol [1], which can be incompatible with acid-sensitive or fluoride-sensitive intermediates. Ethoxymethyl ethers can be cleaved under alternative acidic conditions (e.g., HCl in dioxane, HBr/AcOH) that may be more compatible with downstream functional group tolerance requirements in multi-step syntheses.

Protecting group strategy Orthogonal deprotection Synthetic efficiency

Computed Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Profile

The target compound 1-(ethoxymethyl)-1H-indazol-6-amine exhibits a computed LogP of 1.61 and a TPSA of 53.07 Ų . These values place the compound within favorable drug-like chemical space (LogP < 5, TPSA < 140 Ų). By comparison, its N2 regioisomer 2-(ethoxymethyl)-2H-indazol-6-amine (CAS 2137733-12-9) shares the same molecular formula and molecular weight (191.23) but differs in 3D molecular shape and electrostatic potential distribution, which can alter target binding and pharmacokinetic profiles [1]. The 1-(2-methoxyethyl)-1H-indazol-6-amine analog (CAS 938523-42-3) differs by a single methylene unit (CH2CH2OCH3 vs CH2OCH2CH3), resulting in an identical molecular formula C10H13N3O and MW 191.23, but may display subtly altered lipophilicity and metabolic stability due to the different ether topology .

Drug-likeness ADME prediction Lead optimization

Free 6-Amine Availability for Derivatization: Comparison with N6-Substituted Analogs

1-(Ethoxymethyl)-1H-indazol-6-amine retains a primary aromatic amine at the 6-position of the indazole scaffold (SMILES: CCOCn1ncc2ccc(N)cc21), with minimal steric hindrance from the N1-ethoxymethyl group. This free amine serves as a versatile synthetic handle for acylation, sulfonylation, reductive amination, Buchwald-Hartwig coupling, and urea/thiourea formation . In contrast, many commercially available indazole building blocks feature N6-substitution (e.g., N,N-diethyl-1H-indazol-6-amine, N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine) that precludes further diversification at this position. The unsubstituted parent 1H-indazol-6-amine (CAS 6967-12-0) lacks N1 protection, rendering it susceptible to competing N1-alkylation during derivatization reactions that target the 6-amine, leading to regioisomeric mixtures and reduced yields [1].

Synthetic intermediate Amine derivatization Building block utility

Procurement-Guiding Application Scenarios for 1-(Ethoxymethyl)-1H-indazol-6-amine


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring N1-Protected 6-Aminoindazole Cores

In fragment-based screening and subsequent hit-to-lead optimization, the 6-aminoindazole scaffold serves as a privileged adenine-mimetic hinge binder for kinase ATP-binding sites [1]. 1-(Ethoxymethyl)-1H-indazol-6-amine provides this core with the N1 position pre-protected, allowing medicinal chemists to directly elaborate the 6-amine via amide coupling, sulfonamide formation, or N-arylation without generating N1/N2 regioisomeric mixtures that would otherwise require chromatographic separation and structural verification by 2D NMR . This is particularly valuable in parallel library synthesis where regioisomeric purity of each library member is critical for SAR interpretation.

Multi-Step Total Synthesis of Indazole-Containing Clinical Candidates Requiring Orthogonal Protecting Group Strategy

When a synthetic route to a complex indazole-containing drug candidate (e.g., pazopanib analogs, niraparib derivatives) requires sequential deprotection steps, the ethoxymethyl group offers a cleavable N1 protecting group that is orthogonal to silyl ether (TBS, TBDPS) and Boc protecting groups commonly used elsewhere in the molecule [1]. The SEM group, by contrast, requires fluoride-mediated deprotection (TBAF) that would simultaneously cleave silyl ethers, limiting synthetic flexibility [1]. The lower molecular weight of the EOM-protected intermediate (191.23 vs 263.41 for SEM analog) also improves atom economy in large-scale process chemistry [2].

Structure-Activity Relationship (SAR) Studies Exploring N1-Substituent Effects on Kinase Selectivity

For medicinal chemistry programs aiming to optimize kinase selectivity through N1-substituent modulation, 1-(ethoxymethyl)-1H-indazol-6-amine serves as a direct comparator to the N2 regioisomer 2-(ethoxymethyl)-2H-indazol-6-amine (CAS 2137733-12-9) [1]. N1- vs N2-alkyl indazoles have been documented to exhibit distinct pharmaceutical and biological activities due to differing molecular shapes and electrostatic distributions [1]. Head-to-head biological evaluation of derivatives prepared from each regioisomer can identify the optimal substitution pattern for target engagement and selectivity, a strategy validated in cannabinoid receptor programs where N2-alkylation significantly lowered activity compared to N1-analogs .

Synthesis of 1,6-Disubstituted Indazole Libraries for Anticancer and Anti-Inflammatory Screening

The 6-substituted aminoindazole scaffold has demonstrated potent anticancer activity, including IDO1 inhibition and anti-proliferative effects in colorectal cancer models (HCT116, IC50 values in the low micromolar to nanomolar range for optimized derivatives) [1]. 1-(Ethoxymethyl)-1H-indazol-6-amine provides a direct entry point to 1,6-disubstituted indazoles via sequential deprotection of the N1-ethoxymethyl group and functionalization, or via direct elaboration at the 6-amine while maintaining the N1 protecting group. Its commercial availability at 95% purity from suppliers such as Leyan (Product No. 1354938) supports reproducible library production without the need for in-house N1 protection chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Ethoxymethyl)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.